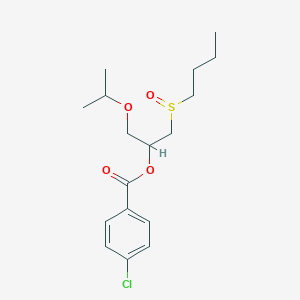![molecular formula C15H21NO2 B6038637 N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B6038637.png)
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide, also known as DMF, is a chemical compound that has been widely used in scientific research. DMF is a white crystalline solid that is soluble in water and organic solvents. It is known for its ability to act as a solvent, a reagent, and a catalyst in various chemical reactions.
作用機序
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to have various biochemical and physiological effects, including its ability to modulate the immune system. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been used as a treatment for multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide is thought to act by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to have various biochemical and physiological effects, including its ability to modulate the immune system. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been used as a treatment for multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide is thought to act by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes.
実験室実験の利点と制限
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has several advantages for use in lab experiments, including its ability to dissolve a wide range of organic compounds and its versatility as a reagent and solvent. However, N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide can also be toxic and hazardous if not handled properly. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide should be used with caution and proper protective equipment, such as gloves and goggles.
将来の方向性
There are many future directions for research on N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide. One area of interest is the development of new synthetic methods for N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide that are more efficient and environmentally friendly. Another area of interest is the exploration of N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide's potential as a treatment for other autoimmune diseases, such as psoriasis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide and its effects on the immune system.
合成法
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide can be synthesized through a multi-step process starting from 2,4-dimethylbenzaldehyde and tetrahydrofuran. The synthesis involves the use of various reagents and catalysts, including sodium borohydride, acetic acid, and palladium on carbon. The yield of N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent used.
科学的研究の応用
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been used in various scientific research applications, including organic synthesis, drug discovery, and material science. As a solvent, N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide can dissolve a wide range of organic compounds, making it an ideal choice for many chemical reactions. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has also been used as a reagent in the synthesis of various pharmaceuticals, such as antihypertensive agents and antitumor agents.
特性
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-6-7-13(11(2)9-10)12(3)16-15(17)14-5-4-8-18-14/h6-7,9,12,14H,4-5,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHZQNBMJCXCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2,4-dichlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6038558.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6038565.png)
![N-(3,3-diphenylpropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B6038585.png)
![6-chloro-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6038586.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6038593.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6038599.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B6038611.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide](/img/structure/B6038628.png)


![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6038646.png)
![3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6038647.png)
